molecular formula C24H17NO4S B6524763 N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide CAS No. 929373-15-9

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide

Cat. No. B6524763
M. Wt: 415.5 g/mol
InChI Key: HSPXIRJJFPVVFL-UHFFFAOYSA-N
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Description

The compound “N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide” is a complex organic molecule. It is a derivative of coumarin, which is a fragrant organic compound that has a characteristic odour like vanilla beans . Coumarin and its derivatives, such as the 7-hydroxy coumarins, have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro .


Synthesis Analysis

The synthesis of similar compounds involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . This affords novel 8-substituted-7-hydroxy coumarin derivatives . The structures of these compounds were characterized by IR, 1H, 13C NMR, mass spectral and elemental analysis data .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The parent molecule of coumarin derivatives is the simplest compound of a large class of naturally occurring phenolic substances made of fused benzene and α-pyrone rings . The synthesis of similar compounds involves Knoevenagel reactions .

properties

IUPAC Name

N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4S/c1-13-10-14(2)21-16(12-20(26)28-18(21)11-13)23-22(15-6-3-4-7-17(15)29-23)25-24(27)19-8-5-9-30-19/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPXIRJJFPVVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide

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